molecular formula C11H16ClNS B11957957 2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride CAS No. 79128-45-3

2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride

Cat. No.: B11957957
CAS No.: 79128-45-3
M. Wt: 229.77 g/mol
InChI Key: RCUPVGZJNJUENQ-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride is a chemical compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydro-2-(p-tolyl) group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the thiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted thiazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazine derivatives with different functional groups.

Scientific Research Applications

2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride
  • 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

2H-1,3-Thiazine, tetrahydro-2-(p-tolyl)-, hydrochloride is unique due to its specific structural features, such as the tetrahydro-2-(p-tolyl) group

Properties

CAS No.

79128-45-3

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C11H15NS.ClH/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11;/h3-6,11-12H,2,7-8H2,1H3;1H

InChI Key

RCUPVGZJNJUENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NCCCS2.Cl

Origin of Product

United States

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